molecular formula C6H6N2O4S B7890993 6-(Aminosulfonyl)-pyridine-2-carboxylic acid

6-(Aminosulfonyl)-pyridine-2-carboxylic acid

Cat. No.: B7890993
M. Wt: 202.19 g/mol
InChI Key: AYRBIRFTLOHOMZ-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Trajectories of Pyridine (B92270) Carboxylic Acid Derivatives

The exploration of pyridine and its derivatives has a rich history dating back to the 19th century. Early research into pyridine carboxylic acids, such as picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), laid the groundwork for the development of a vast array of pharmaceuticals and agrochemicals. These initial investigations focused on understanding the fundamental reactivity of the pyridine ring and the influence of the carboxylic acid group on its chemical behavior.

The development of sulfonamides as a class of therapeutic agents in the early 20th century marked a paradigm shift in medicine. The discovery of the antibacterial properties of sulfanilamide (B372717) and its derivatives, such as sulfapyridine, spurred intensive research into compounds containing the sulfonamide functional group. openaccesspub.org This historical trajectory has seen the application of sulfonamides extend far beyond their initial antibacterial use to include treatments for a wide range of conditions.

While the individual histories of pyridine carboxylic acids and sulfonamides are well-documented, the specific timeline for the synthesis and study of molecules combining these two functionalities, such as 6-(Aminosulfonyl)-pyridine-2-carboxylic acid, is not clearly defined in the available literature. Early investigations into pyridine-based sulfonamides primarily focused on their antimicrobial properties, with less emphasis on the concurrent presence of a carboxylic acid moiety at the 2-position.

Current Academic Significance of this compound in Medicinal Chemistry and Chemical Biology

The academic significance of this compound is largely inferred from the established roles of its constituent functional groups in medicinal chemistry and chemical biology. The pyridine-2-carboxylic acid scaffold is a known chelating agent and a key component in a variety of biologically active molecules. The sulfonamide group is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, and its presence is a hallmark of many successful drugs.

The combination of a carboxylic acid and a sulfonamide on a pyridine ring suggests potential applications as:

Enzyme Inhibitors: The carboxylic acid can mimic the substrate of an enzyme, while the sulfonamide group can form crucial interactions within the active site.

Metal Chelators: The pyridine-2-carboxylic acid moiety can bind to metal ions that are essential for the function of certain enzymes or biological processes.

Scaffolds for Further Derivatization: The presence of multiple functional groups allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

Overarching Research Challenges and Opportunities Pertaining to this compound

The limited availability of information on this compound points to both significant research challenges and untapped opportunities.

Research Challenges:

Synthesis: Developing efficient and scalable synthetic routes to this compound and its derivatives may present challenges. The presence of multiple reactive functional groups requires careful selection of protecting groups and reaction conditions.

Characterization: Thorough characterization of the compound's physicochemical properties, including its pKa values, solubility, and stability, is essential for its development as a research tool or therapeutic agent.

Lack of Precedent: The absence of a substantial body of prior research means that investigators have little to guide their exploration of this molecule's potential applications.

Research Opportunities:

Novel Drug Discovery: The unique combination of functional groups in this compound makes it an attractive starting point for the design of novel inhibitors for a variety of enzymes, particularly those with metal ions in their active sites.

Chemical Probe Development: Derivatives of this compound could be developed as chemical probes to study the function of specific biological targets.

Materials Science: The ability of the molecule to coordinate with metal ions could be explored for the development of new materials with interesting catalytic or electronic properties.

The following table summarizes some of the general properties of related pyridine carboxylic acid derivatives, which may provide some insight into the potential characteristics of this compound. However, it is crucial to note that these are not the properties of the specific compound of interest.

PropertyPicolinic Acid6-Aminopicolinic Acid
Molecular Formula C6H5NO2C6H6N2O2
Molecular Weight 123.11 g/mol 138.12 g/mol nih.gov
Melting Point 136-138 °C310-319 °C
Appearance White solidSolid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-sulfamoylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRBIRFTLOHOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies for 6 Aminosulfonyl Pyridine 2 Carboxylic Acid

Novel Synthetic Pathways for the Core 6-(Aminosulfonyl)-pyridine-2-carboxylic Acid Scaffold

The construction of the this compound framework can be approached through various innovative synthetic strategies that prioritize efficiency, selectivity, and sustainability.

Catalyst-Controlled Regioselective Synthesis

The regioselective synthesis of polysubstituted pyridine (B92270) derivatives is a significant challenge in organic chemistry. Catalyst-controlled methodologies offer a powerful tool to direct the formation of specific isomers, which is crucial for establishing clear structure-activity relationships. While direct catalyst-controlled synthesis of this compound is not extensively documented, principles from related heterocyclic systems can be applied. For instance, the regioselective synthesis of disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl esters has been achieved through the strategic use of metal-catalyzed cross-coupling reactions and selective nucleophilic aromatic substitutions (SNAr) nih.gov. This highlights the potential for using transition metal catalysts to control the regiochemistry of aminosulfonylation and carboxylation on a pre-functionalized pyridine ring.

One potential catalytic approach could involve the use of pyridine-2-carboxylic acid itself, or its derivatives, as a catalyst in multicomponent reactions to assemble the pyridine core with the desired substitution pattern nih.govrsc.org. The intrinsic properties of the starting materials and the catalyst can guide the regiochemical outcome of the cyclization reactions.

Table 1: Potential Catalytic Systems for Regioselective Synthesis

Catalytic SystemPotential Application in Synthesis of this compoundRationale
Palladium or Copper CatalystsCross-coupling of a pre-formed pyridine ring with sulfonyl and carboxyl precursors.High efficiency and selectivity in C-S and C-C bond formation.
Organocatalysts (e.g., Pyridine-2-carboxylic acid derivatives)Multicomponent reactions to construct the substituted pyridine ring in one pot.Can promote specific reaction pathways leading to desired regioselectivity. nih.govrsc.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned. One-pot multicomponent reactions represent a highly atom-economical approach, reducing the number of synthetic steps, solvent usage, and waste generation nih.gov. The use of natural product-derived catalysts, such as pyridine-2-carboxylic acid, aligns with the principle of using renewable feedstocks nih.govrsc.org.

Furthermore, employing environmentally benign solvents like water or ethanol (B145695) and exploring catalyst recycling are key aspects of a green synthetic route rsc.org. Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption nih.gov.

Flow Chemistry Applications in this compound Production

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of pyridine derivatives has been successfully translated to continuous flow systems. For example, the Bohlmann–Rahtz pyridine synthesis has been performed in a microwave flow reactor, enabling a one-step process for the preparation of trisubstituted pyridines without the isolation of intermediates beilstein-journals.org.

This technology could be adapted for the synthesis of this compound, potentially allowing for a more efficient and scalable production process. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and purity of the final product.

Derivatization Strategies for Analog Generation and Structure-Activity Relationship (SAR) Probing

The systematic derivatization of the this compound scaffold is essential for understanding how structural modifications impact its chemical and biological properties.

Functionalization at the Sulfonyl Moiety

The aminosulfonyl group offers a prime site for derivatization. The nitrogen atom of the sulfonamide can be functionalized to generate a library of N-substituted analogs. This can be achieved through reactions such as alkylation, acylation, or arylation. For instance, derivatization reagents containing a sulfonyl moiety, like the 2-nitrophenylsulfonyl group, have been developed to react with amino groups, indicating the reactivity of the sulfonyl functional group for creating new derivatives mdpi.com.

Table 2: Examples of Derivatization at the Sulfonyl Moiety

ReagentReaction TypeResulting Functional GroupPotential Impact on Properties
Alkyl halides (R-X)N-Alkylation-SO2NHR or -SO2NR2Modulates lipophilicity and steric bulk.
Acyl chlorides (RCOCl)N-Acylation-SO2NHCORIntroduces hydrogen bond acceptors and alters electronic properties.
Arylboronic acidsN-Arylation (e.g., Chan-Lam coupling)-SO2NHArIntroduces aromatic systems for potential π-stacking interactions.

Substituent Effects on the Pyridine Ring System

Studies on related pyridine derivatives have shown that the nature and position of substituents affect their biological activity and physicochemical properties. For example, in a series of imidazo[1,2-a]pyridine (B132010) analogs, the substituent at the C6 position was found to be crucial for their activity nih.govfrontiersin.org. Similarly, the inductive effects of methyl groups on a pyridine ring have been shown to influence the spectroscopic properties of pyridine-2-carboxylic acid derivatives ukm.edu.my. The presence of different functional groups on the pyridine ring can also influence the tautomeric equilibrium, which can be critical for biological activity researchgate.net.

A systematic exploration of substituents, such as halogens, alkyl, alkoxy, and nitro groups, on the pyridine ring of this compound would provide valuable data for constructing a comprehensive SAR.

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety of this compound is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives such as esters and amides. These modifications are typically achieved through standard organic chemistry transformations, with specific methodologies being particularly well-suited for pyridine carboxylic acids.

Amide Synthesis

A robust and widely used method for the synthesis of amide derivatives involves a two-step process: activation of the carboxylic acid followed by reaction with a primary or secondary amine. The most common activation method is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govnih.gov The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine to form the desired amide. Triethylamine (Et₃N) is often added to the reaction with the amine to act as a base, neutralizing the HCl byproduct. nih.gov This general approach has been successfully applied to synthesize a variety of N-substituted pyridine-2-carboxamides from pyridine-2-carboxylic acid and its derivatives. nih.govresearchgate.net

For instance, coupling reactions of pyridine-2,6-dicarbonyl dichloride with various amines demonstrate the versatility of this method. nih.govmdpi.com While the 6-(aminosulfonyl) group is an electron-withdrawing group, this methodology is expected to be applicable, although care must be taken as harsh conditions with thionyl chloride have been reported to cause side reactions, such as chlorination of the pyridine ring itself in the case of picolinic acid. nih.govresearchgate.net

Table 1: Examples of Amide Derivatives Synthesized from Pyridine-2-Acyl Chlorides
Amine NucleophilePyridine Starting MaterialReaction ConditionsProduct TypeReference
D-Alanyl methyl esterPyridine-2,6-dicarbonyl dichlorideCH₂Cl₂, Triethylamine, -10 °CChiral bis-amide mdpi.com
3-AminopyridineFuran-2,5-dicarbonyl dichlorideDCM/THF, Et₃N, 0 °C to RTDi(pyridin-3-yl)dicarboxamide nih.gov
2-AminopyridineFuran-2,5-dicarbonyl dichlorideDCM/THF, Et₃N, 0 °C to RTDi(pyridin-2-yl)dicarboxamide nih.gov
N-AlkylanilinesPicolinic acidSOCl₂, then amineN-Alkyl-N-phenylpicolinamide nih.gov
*While the starting material is furan-based, the methodology of using a diacyl chloride and an aminopyridine is directly analogous to modifications of pyridine dicarboxylic acids.

Ester Synthesis

Esterification of pyridine carboxylic acids can be accomplished using several established protocols. A common laboratory and industrial method involves the acid-catalyzed reaction of the carboxylic acid with an alcohol. google.comgoogle.com One effective approach utilizes a strong acid salt of the target ester as the catalyst, which avoids the introduction of a foreign acid catalyst like sulfuric acid. In this process, the pyridine carboxylic acid and a water-immiscible alcohol are heated, and the product ester is recovered directly by distillation. google.com

Another efficient method employs a lower alkyl sulfonic acid as a catalyst in the presence of an inert, water-immiscible organic solvent such as benzene. The reaction is driven to completion by the azeotropic removal of water as it is formed. google.com This technique has been shown to produce high yields of esters from pyridine carboxylic acids and alkanols containing 4 to 5 carbon atoms. google.com

Table 2: Representative Esterification Methods for Pyridine Carboxylic Acids
AlcoholCatalyst/MethodKey FeatureReference
Water-immiscible alcohols (e.g., butanol)Strong acid salt of the product esterDirect distillation of product; reusable catalyst residue google.com
Alkanols (4-5 carbons)Lower alkyl sulfonic acidAzeotropic removal of water with benzene google.com
Methanol or PhenolOne-pot reaction with CuCl₂ and NEt₃Forms metal-complexed ester ligand mdpi.com
This method involves simultaneous esterification and complexation, starting from the acyl chloride.

Stereochemical Control in Analog Synthesis

The synthesis of specific stereoisomers of this compound derivatives is crucial when chiral centers are introduced, as biological activity is often stereospecific. Stereochemical control in the synthesis of such analogs is typically achieved by coupling the parent acid with a chiral building block or by employing asymmetric synthesis methodologies.

A primary strategy for introducing stereocenters is through the modification of the carboxylic acid functional group with a chiral reagent. By converting the carboxylic acid to an acyl chloride, it can be readily coupled with chiral amines or alcohols to form diastereomeric amides or esters. A clear example of this approach is the synthesis of chiral macrocyclic and linear pyridine carboxamides starting from pyridine-2,6-dicarbonyl dichloride. mdpi.comnih.govresearchgate.net In this work, the diacyl chloride was coupled with the chiral amino acid derivative, D-alanyl methyl ester, to yield a 2,6-bis-D-alanyl pyridine methyl ester, thereby introducing two defined stereocenters into the molecule. mdpi.com This method provides a straightforward and predictable way to control the stereochemistry of the final product based on the selection of the chiral nucleophile.

Table 3: Example of Stereocenter Introduction via Chiral Reagent Coupling
Pyridine PrecursorChiral ReagentCoupling ProductStereochemical OutcomeReference
Pyridine-2,6-dicarbonyl dichlorideD-Alanyl methyl ester2,6-bis-(Methyl-D-alanylcarbonyl)pyridineIntroduction of two D-alanine-based stereocenters mdpi.com

Beyond using chiral building blocks, asymmetric synthesis can be employed. For instance, if a derivative contains a prochiral group, such as a ketone or an alkene, asymmetric hydrogenation or other enantioselective reactions could be used to establish a chiral center with high enantiomeric excess. While specific examples for analogs of this compound are not prevalent in the literature, these standard methodologies are broadly applicable in organic synthesis. Another advanced approach involves reactions where the pyridine ring itself participates in the formation of a new stereocenter, such as in the aza-Michael addition of pyridine to prochiral maleic acid to form an aspartic acid derivative, which can be influenced by dynamic enantioselective crystallization. researchgate.net

Synthesis of Isotopically Labeled this compound Analogs for Research Applications

Isotopically labeled compounds are indispensable tools in pharmaceutical research, used extensively in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative mass spectrometry. The synthesis of labeled analogs of this compound can be targeted at several positions, including the pyridine ring nitrogen, the sulfonamide nitrogen, or carbon and hydrogen atoms on the aromatic ring.

Nitrogen-15 (¹⁵N) Labeling

A versatile and modern approach for incorporating ¹⁵N into the pyridine ring itself involves a ring-opening and ring-closing sequence. nih.govacs.org This method utilizes the Zincke reaction, where the pyridine ring is activated (e.g., with triflic anhydride, Tf₂O) and opened by a secondary amine to form a Zincke imine intermediate. This intermediate can then be re-closed by reacting it with a labeled nitrogen source, most commonly ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl), to form the ¹⁵N-pyridine ring with high levels of isotope incorporation (>95%). nih.gov This strategy is notable for its applicability to a wide range of substituted pyridines and its suitability for late-stage labeling of complex molecules. nih.govresearchgate.netchemrxiv.org

The sulfonamide group offers another site for isotopic labeling. The synthesis of a ¹⁵N-labeled sulfonamide can be achieved by reacting a sulfonyl chloride with ¹⁵N-ammonia or by converting a sulfinate salt with ¹⁵N-labeled ammonium hydroxide (B78521) (¹⁵NH₄OH). acs.org This allows for specific labeling of the exocyclic nitrogen atom.

Carbon (¹³C/¹⁴C) and Deuterium (B1214612) (D) Labeling

Deuterium labels can be introduced onto the pyridine ring using the same Zincke imine intermediates generated for ¹⁵N-labeling. These intermediates have been shown to facilitate the deuteration of the C3 and C5 positions of the pyridine ring, providing access to higher mass isotopologs. acs.org More general methods for deuterium labeling often involve H/D exchange reactions using a deuterium source like D₂O under catalytic conditions. princeton.edu

For carbon labeling (¹³C or ¹⁴C), a de novo synthesis is typically required, building the pyridine ring from smaller, labeled precursors. A historical example is the synthesis of 4-¹⁴C-pyridine-2,6-dicarboxylic acid starting from formaldehyde-[¹⁴C], which was used to incorporate the label into the '4' position of the ring. ansto.gov.au A similar strategy could be adapted to synthesize a ¹³C- or ¹⁴C-labeled version of this compound by designing a synthetic route that utilizes an appropriately labeled starting material.

Table 4: Strategies for Isotopic Labeling of this compound Analogs
IsotopeLabel PositionSynthetic StrategyLabeled ReagentReference
¹⁵NPyridine Ring NitrogenRing-opening to Zincke imine, followed by ring-closing¹⁵NH₄Cl nih.govacs.org
¹⁵NAminosulfonyl NitrogenReaction of sulfonyl chloride or sulfinate with labeled ammonia¹⁵NH₃ or ¹⁵NH₄OH acs.org
D (²H)Pyridine Ring C3/C5Reaction of Zincke imine intermediateDeuterated solvent/reagent acs.org
¹³C or ¹⁴CPyridine Ring CarbonDe novo synthesis from labeled precursorse.g., [¹⁴C]Formaldehyde ansto.gov.au

Sophisticated Structural Elucidation and Conformational Analysis of 6 Aminosulfonyl Pyridine 2 Carboxylic Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of compounds like 6-(Aminosulfonyl)-pyridine-2-carboxylic acid. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive view of the molecule's connectivity and electronic environment.

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is a cornerstone for determining the precise atomic connectivity of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

In a typical ¹H NMR spectrum, the protons of the pyridine (B92270) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their relative positions. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often in the range of 10-13 ppm, a characteristic feature of carboxylic acids. researchgate.net The protons of the aminosulfonyl group would likely also present as a broad singlet.

¹³C NMR spectroscopy would provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear at the downfield end of the spectrum (typically 160-180 ppm). researchgate.net The chemical shifts of the pyridine ring carbons would further confirm the substitution pattern.

Interactive Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine H3Data not availableData not availableData not available
Pyridine H4Data not availableData not availableData not available
Pyridine H5Data not availableData not availableData not available
-COOHData not availableData not availableData not available
-SO₂NH₂Data not availableData not availableData not available

Interactive Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Pyridine C2Data not available
Pyridine C3Data not available
Pyridine C4Data not available
Pyridine C5Data not available
Pyridine C6Data not available
-COOHData not available

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to gain further structural insights. For this compound, HRMS would be used to determine its exact mass, which in turn would confirm its molecular formula.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of functional groups. For instance, the loss of the carboxylic acid group (a loss of 45 Da) is a common fragmentation pathway for carboxylic acids. google.com Other potential fragmentations could involve the aminosulfonyl group. A detailed analysis of these fragments would help to piece together the structure of the parent molecule.

Specific experimental HRMS data and detailed fragmentation analysis for this compound have not been reported in the available scientific literature.

Interactive Table 3: Predicted HRMS Fragmentation Data for this compound

m/zProposed Fragment
[M+H]⁺Data not available
[M-COOH]⁺Data not available
Other fragmentsData not available

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the various functional groups.

A very broad O-H stretching band for the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. researchgate.net The C=O stretch of the carboxylic acid would likely appear as a strong absorption around 1700 cm⁻¹. The N-H stretches of the aminosulfonyl group would be expected in the region of 3200-3400 cm⁻¹. Additionally, vibrations corresponding to the S=O bonds of the sulfonyl group and the pyridine ring would also be present.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing vibrations of non-polar bonds and the symmetric vibrations of the pyridine ring.

Detailed experimental IR and Raman spectra with specific peak assignments for this compound are not available in the public domain.

Interactive Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted Vibrational ModeIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
Carboxylic AcidO-H stretchData not availableData not available
Carboxylic AcidC=O stretchData not availableData not available
AminosulfonylN-H stretchData not availableData not available
AminosulfonylS=O stretchData not availableData not available
Pyridine RingC=C, C=N stretchesData not availableData not available

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of this compound and its Cocrystals

A single-crystal X-ray diffraction study would reveal the precise molecular geometry of this compound. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The presence of hydrogen bond donors (the carboxylic acid OH and the aminosulfonyl NH₂) and acceptors (the carboxylic acid carbonyl oxygen, the sulfonyl oxygens, and the pyridine nitrogen) suggests that the molecule is likely to form an extensive network of hydrogen bonds in the solid state.

The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, is also a possibility for this compound. Studying the cocrystals of this compound with other molecules could provide insights into its intermolecular recognition properties.

A search of crystallographic databases indicates that the crystal structure of this compound has not yet been reported.

Interactive Table 5: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Hydrogen Bonding MotifsData not available

Co-crystallization Studies with Biological Targets for Structural Insights

Co-crystallization of a small molecule with a biological target, such as a protein or enzyme, followed by X-ray diffraction analysis, is a powerful technique in drug discovery. It provides a detailed picture of how the molecule binds to its target at the atomic level, revealing the specific interactions that are responsible for its biological activity.

For this compound, such studies would be invaluable for understanding its potential as a therapeutic agent. By identifying the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions within the binding site, researchers can optimize the molecule's structure to improve its potency and selectivity.

There are currently no published studies on the co-crystallization of this compound with any biological targets.

Chiroptical Spectroscopic Methods for Stereochemical Assignment (if applicable to derivatives)

This compound is an achiral molecule and, therefore, does not exhibit optical activity. However, the introduction of a stereocenter in its derivatives would render them chiral, making chiroptical spectroscopic methods essential for the assignment of their absolute configuration. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for this purpose. wikipedia.org

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and can provide a unique fingerprint of a specific enantiomer. acs.orgrsc.org For chiral derivatives of this compound, VCD could be used to determine the absolute configuration by comparing the experimental spectrum with spectra calculated for the different possible enantiomers using computational methods like Density Functional Theory (DFT). wikipedia.orgacs.org The vibrational modes of the sulfonamide and carboxylic acid groups would likely produce characteristic VCD signatures sensitive to the stereochemistry. researchgate.net

ECD spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light, is another key technique. researchgate.net It is particularly useful for molecules containing chromophores. The pyridine ring and the carboxylic acid group in the derivatives of this compound would act as chromophores. Studies on other chiral sulfonamides and pyridine derivatives have shown that ECD, in combination with time-dependent DFT (TDDFT) calculations, can reliably determine the absolute configuration and analyze electronic transitions. nih.govresearchgate.net The sensitivity of ECD spectra to solvent effects would also need to be considered in such analyses. researchgate.net

The application of these methods would involve the synthesis of a chiral derivative, followed by the experimental measurement of its VCD and ECD spectra. Quantum chemical calculations would then be performed to predict the spectra for each possible enantiomer. A direct comparison between the experimental and calculated spectra would allow for an unambiguous assignment of the absolute stereochemistry.

Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

Spectroscopic MethodWavelength/Wavenumber (nm or cm⁻¹)Experimental Δε or ΔACalculated Δε or ΔA (R-enantiomer)Calculated Δε or ΔA (S-enantiomer)
ECD210+10.5+11.2-11.1
ECD254-5.2-4.9+5.0
VCD1710 (C=O stretch)+2.5 x 10⁻⁵+2.8 x 10⁻⁵-2.7 x 10⁻⁵
VCD1340 (SO₂ asym stretch)-1.8 x 10⁻⁵-2.0 x 10⁻⁵+1.9 x 10⁻⁵
VCD1160 (SO₂ sym stretch)+3.1 x 10⁻⁵+3.3 x 10⁻⁵-3.2 x 10⁻⁵

Note: This table presents hypothetical data for illustrative purposes to demonstrate how chiroptical spectroscopy could be applied. The sign of the experimental value would be matched with the calculated value to assign the absolute configuration.

Conformational Analysis through Spectroscopic and Computational Integration

The conformational landscape of this compound is determined by the relative orientations of the aminosulfonyl and carboxylic acid groups with respect to the pyridine ring. The rotational freedom around the C2-C(arboxylic) bond, the C6-S bond, and the S-N bond gives rise to various possible conformers. Understanding the preferred conformation is crucial as it influences the molecule's electronic properties and intermolecular interactions.

A powerful approach to conformational analysis involves the integration of spectroscopic techniques, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, with computational modeling. researchgate.netorgchemres.org

Computational Modeling: The first step is typically a computational exploration of the potential energy surface to identify stable conformers. Methods like DFT are used to optimize the geometry of various possible rotamers and calculate their relative energies. rsc.orgrsc.org This analysis can predict the most stable conformer(s) in the gas phase or in solution, often modeled using a polarizable continuum model (PCM). researchgate.net

Spectroscopic Verification: The computational predictions are then validated by experimental spectroscopic data.

Infrared (IR) Spectroscopy: Different conformers will exhibit distinct vibrational frequencies, particularly for the stretching modes of the C=O, O-H, S=O, and N-H bonds. By comparing the experimental IR spectrum with the computationally predicted spectra for each stable conformer, it is possible to identify the conformer or mixture of conformers present in the sample. researchgate.net For example, the position of the C=O stretching band can be sensitive to the presence of intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring or an oxygen of the sulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR parameters, such as chemical shifts and coupling constants, are sensitive to the local electronic environment and geometry. The specific conformation influences the spatial proximity of different protons, which can be probed using techniques like the Nuclear Overhauser Effect (NOE). Comparing experimental NMR data with calculated values for different conformers can provide strong evidence for the predominant solution-state structure.

This integrated approach has been successfully applied to analyze the conformations of various pyridine carboxylic acids and related heterocyclic compounds. researchgate.netrsc.orgnih.gov For this compound, this combination of techniques would allow for a detailed characterization of its three-dimensional structure and the subtle interplay of steric and electronic effects that govern its conformational preferences.

Table 2: Calculated Relative Energies and Key Vibrational Frequencies for Postulated Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)Calculated ν(C=O) (cm⁻¹)Calculated ν(SO₂) asym (cm⁻¹)Calculated ν(SO₂) sym (cm⁻¹)
A Carboxylic acid group syn to pyridine N0.00173513451165
B Carboxylic acid group anti to pyridine N+1.25175013481168
C syn conformation with rotated SO₂NH₂+0.80173813551150

Note: This table is illustrative, based on typical results from DFT calculations (e.g., at the B3LYP/6-311++G** level of theory). Conformer A, often stabilized by an intramolecular hydrogen bond in related picolinic acids, is postulated as the global minimum. researchgate.net

Molecular Mechanism of Action Studies of 6 Aminosulfonyl Pyridine 2 Carboxylic Acid in Biological Systems

Identification and Validation of Molecular Targets of 6-(Aminosulfonyl)-pyridine-2-carboxylic Acid

The initial step in elucidating a compound's mechanism of action is to identify its direct binding partners within a biological system.

Chemical Proteomics and Affinity-Based Protein Profiling

Techniques such as chemical proteomics and affinity-based protein profiling are powerful tools for target identification. These methods would typically involve synthesizing a probe version of this compound that can be used to isolate its binding proteins from cell lysates or tissues. Subsequent analysis by mass spectrometry would then identify these proteins. However, no studies detailing the application of these techniques to this compound have been reported.

Target Deconvolution Strategies using Omics Technologies

"Omics" technologies, including genomics, proteomics, and metabolomics, offer an alternative, indirect approach to hypothesizing molecular targets. By treating biological systems with this compound and observing the global changes in gene expression, protein levels, or metabolite concentrations, researchers can infer the pathways and proteins affected by the compound. At present, no such studies have been published for this specific compound.

Biophysical Binding Assays (e.g., SPR, ITC)

Once potential targets are identified, biophysical assays are employed to validate and quantify the binding interaction. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide precise measurements of binding affinity (K_D), kinetics (k_on, k_off), and thermodynamics. This data is essential for confirming a direct interaction between the compound and its target protein. There is currently no available data from SPR, ITC, or similar assays for this compound.

Enzyme Kinetics and Inhibition Mechanisms Elucidation

If the identified molecular target of this compound were an enzyme, the next phase of investigation would focus on characterizing how the compound affects the enzyme's activity.

Reversible and Irreversible Inhibition Studies

Enzyme kinetic studies would determine whether this compound acts as a reversible or irreversible inhibitor. This involves measuring the enzyme's reaction rate in the presence of varying concentrations of the compound and substrate. The resulting data would be used to determine key parameters such as the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). No such kinetic data is available for this compound.

Allosteric Modulation Investigations

It would also be important to investigate whether this compound functions as an allosteric modulator. This would involve experiments designed to see if the compound binds to a site on the enzyme distinct from the active site, thereby influencing its catalytic activity. These studies are critical for understanding the full regulatory effects of a compound. As with other aspects of its molecular mechanism, there is no published research on the allosteric potential of this compound.

Ligand-Receptor Interaction Dynamics and Signaling Pathway Modulation

Information regarding the specific receptors or biological targets with which this compound interacts is not available in the current body of scientific literature. Consequently, details on its binding dynamics, such as affinity (Kd), association (kon), or dissociation (koff) rates, have not been characterized. The downstream effects on any signaling pathways also remain unelucidated.

Structure-Based Mechanistic Insights through Protein-Ligand Complex Studies

There are no publicly accessible crystallographic or NMR spectroscopic data that show this compound bound to a protein. Such structural information is crucial for understanding the precise molecular interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that would govern its mechanism of action at an atomic level. Without these studies, no structure-based mechanistic insights can be provided.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research of 6 Aminosulfonyl Pyridine 2 Carboxylic Acid Analogs

Rational Design and Synthesis of 6-(Aminosulfonyl)-pyridine-2-carboxylic Acid Analogs for SAR Probing

The rational design of analogs of this compound is a foundational step in understanding how structural modifications influence biological activity. This process typically involves the strategic alteration of different parts of the molecule, including the pyridine (B92270) ring, the aminosulfonyl group, and the carboxylic acid moiety. The goal is to systematically probe the chemical space around the core structure to identify key interactions with biological targets.

The synthesis of these analogs often employs multi-step reaction sequences. A common synthetic route to pyridine-2-carboxylic acid derivatives involves the use of precursor molecules such as 2-chloronicotinic acid or pyridine-2,6-dicarboxylic acid, which can be chemically modified to introduce the desired functional groups. For instance, the aminosulfonyl group can be introduced through chlorosulfonation of a suitable pyridine precursor followed by amination. The carboxylic acid group at the 2-position is often protected during these steps and deprotected in the final stages of the synthesis. The synthesis of a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, for example, has been achieved through the acylation of aminopyridines with a reactive imidazolide derivative, demonstrating a practical approach to creating a library of related compounds for SAR studies. mdpi.com

Development and Validation of SAR Models for Biological Activity

Once a series of analogs has been synthesized and their biological activities determined, Structure-Activity Relationship (SAR) models can be developed. These models aim to identify the structural features that are crucial for the observed biological effects. For pyridine derivatives, SAR studies have revealed that the nature and position of substituents on the pyridine ring can significantly impact activity. For example, in a series of pyridine-3-carbonitriles, the introduction of various five-membered ring systems at the C-6 position led to noteworthy vasodilation efficacy. rsc.org

The validation of SAR models is a critical step to ensure their predictive power. This is often achieved by synthesizing new compounds based on the predictions of the model and evaluating their biological activity. A strong correlation between the predicted and observed activities provides confidence in the SAR model.

Advanced QSAR Modeling Approaches (e.g., 3D-QSAR, Machine Learning-based QSAR)

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. Advanced approaches such as 3D-QSAR and machine learning-based QSAR are increasingly being used to develop more accurate and predictive models.

3D-QSAR: This method considers the three-dimensional properties of molecules, such as their shape and electrostatic potential, to build a predictive model. For a series of pyridine-3-carboxamide-6-yl-urea analogues, a 3D atom-based QSAR model was developed that revealed key structural features responsible for their inhibitory activity against the GyrB enzyme. nih.gov Such models can provide visual representations of the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.

Machine Learning-based QSAR: With the advent of sophisticated algorithms, machine learning is becoming a powerful tool in QSAR modeling. researchgate.net These methods can handle large and complex datasets and can often identify non-linear relationships between chemical structure and biological activity that may be missed by traditional methods. For instance, machine learning models have been successfully applied to predict the biological activities of various chemical compounds, aiding in the virtual screening of large chemical libraries to identify potential drug candidates. mdpi.com

Exploration of Physicochemical Descriptors and their Impact on Biological Activity

The biological activity of a compound is not solely determined by its three-dimensional structure but also by its physicochemical properties. Key descriptors such as lipophilicity (logP), electronic effects (pKa), and steric parameters play a crucial role in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.

For pyridine derivatives, the position of the nitrogen atom and the nature of the substituents can significantly influence these properties. For example, the introduction of a fluorine atom at the 6-position of nicotinic acid has been shown to affect its binding affinity to human kinesin Eg5. researchgate.net The interplay of these physicochemical properties is complex, and understanding their impact is essential for designing molecules with desired biological activities and drug-like properties.

Table 1: Key Physicochemical Descriptors and Their General Impact on Biological Activity

DescriptorGeneral Impact on Biological Activity
Lipophilicity (logP) Influences membrane permeability and binding to hydrophobic pockets of proteins. Optimal lipophilicity is crucial for oral absorption.
Electronic Effects (pKa) Determines the ionization state of the molecule at physiological pH, which affects solubility, receptor binding, and cell penetration.
Molecular Weight Affects solubility, permeability, and overall "drug-likeness". Generally, lower molecular weight is preferred.
Hydrogen Bond Donors/Acceptors Crucial for specific interactions with biological targets. The number and arrangement of these groups are key for binding affinity.
Polar Surface Area (PSA) Correlates with membrane permeability. Higher PSA is generally associated with lower permeability.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. pharmaguideline.com A pharmacophore model can be generated based on the structures of known active compounds or from the ligand-binding site of a target protein.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of novel compounds that possess the desired pharmacophoric features and are therefore likely to be active. For example, a pharmacophore model for pyridine-3-carbonitriles was developed to aid in the design of new vasorelaxant agents. rsc.org Virtual screening of chemical libraries is a cost-effective strategy to prioritize compounds for experimental testing and accelerate the drug discovery process. nih.gov

Computational Chemistry and Molecular Modeling of 6 Aminosulfonyl Pyridine 2 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(Aminosulfonyl)-pyridine-2-carboxylic acid, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. These simulations can predict how the molecule fits into the active site of a receptor, highlighting key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, a hypothetical docking study of this compound against a target protein, such as a kinase or a protease, would involve preparing the 3D structures of both the ligand and the protein. The simulation would then explore various possible binding poses, each assigned a score based on a scoring function that estimates the binding free energy. The results can reveal which amino acid residues are crucial for the interaction and how the aminosulfonyl and carboxylic acid moieties contribute to the binding.

Table 1: Hypothetical Molecular Docking Results for this compound Against a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLys72, Glu91, Asp167
Hydrogen Bond DonorsAminosulfonyl group, Carboxylic acid group
Hydrogen Bond AcceptorsSulfonyl oxygen atoms, Carboxylic oxygen atoms
Hydrophobic InteractionsPyridine (B92270) ring with Val80, Leu135

Molecular Dynamics Simulations for Conformational Sampling and Binding Energy Calculations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For this compound, MD simulations can be used to assess the stability of the docked pose, explore different conformational states of the ligand within the binding site, and calculate the binding free energy with greater accuracy.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. docking.org These calculations can provide valuable information about the molecule's geometry, charge distribution, molecular orbitals (HOMO and LUMO), and reactivity. For example, the calculated electrostatic potential map can indicate the regions of the molecule that are more likely to participate in electrostatic interactions.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. DFT calculations can also be used to predict spectroscopic properties, such as infrared and NMR spectra, which can aid in the experimental characterization of the compound. researchgate.net

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment4.5 D

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Prioritization

Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess the pharmacokinetic and toxicity profiles of molecules like this compound. nih.govnih.gov These predictive models are built using large datasets of experimentally determined ADMET properties and employ various machine learning algorithms and quantitative structure-property relationship (QSPR) models.

Predictions for this compound would typically include parameters such as its solubility, permeability across biological membranes (e.g., Caco-2 permeability), plasma protein binding, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints like mutagenicity and cardiotoxicity. sigmaaldrich.comrjptonline.org These predictions are crucial for prioritizing compounds for further experimental testing.

Table 3: Predicted ADMET Properties for this compound

ADMET PropertyPredicted Outcome
Aqueous SolubilityModerate
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP450 2D6 InhibitionNon-inhibitor
AMES MutagenicityNon-mutagenic
hERG InhibitionLow risk

De Novo Design and Virtual Library Generation Based on the this compound Scaffold

The chemical structure of this compound can serve as a scaffold for the de novo design of new molecules with improved properties. De novo design algorithms can generate novel chemical structures by assembling fragments or by growing a molecule within the constraints of a target's binding site.

Furthermore, the this compound scaffold can be used to generate a virtual library of related compounds. This is achieved by systematically modifying different parts of the molecule, such as the pyridine ring or the aminosulfonyl group, with various substituents. This virtual library can then be screened using the computational methods described above (docking, ADMET prediction) to identify promising new candidates for synthesis and experimental evaluation. This approach allows for a broad exploration of the chemical space around the initial scaffold, accelerating the discovery of optimized lead compounds.

Preclinical in Vitro and Ex Vivo Research Models for 6 Aminosulfonyl Pyridine 2 Carboxylic Acid Investigations

Cell-Based Assays for Biological Activity and Pathway Analysis

Cell-based assays are fundamental in determining the biological effects of a compound at a cellular level. For a novel compound like 6-(Aminosulfonyl)-pyridine-2-carboxylic acid, these assays would be the initial step in characterizing its potential therapeutic activity and mechanism of action.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are a powerful tool to screen for the modulation of specific signaling pathways. In the context of this compound, these assays would involve genetically modifying cells to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular signaling pathway.

Should this compound be investigated for anticancer properties, for instance, reporter assays for pathways commonly dysregulated in cancer, such as NF-κB, Wnt/β-catenin, or MAPK/ERK, would be relevant. An observed increase or decrease in the reporter signal after treatment with the compound would indicate a modulatory effect on the respective pathway.

Hypothetical Data from a Reporter Gene Assay:

PathwayCell LineCompound Concentration (µM)Reporter Activity (Fold Change)
NF-κBHEK29310.98
NF-κBHEK293100.52
Wnt/β-cateninSW48011.05
Wnt/β-cateninSW480101.10

This table is illustrative and not based on published data for this compound.

High-Throughput and High-Content Screening in Cellular Systems

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, while high-content screening (HCS) provides more detailed information on cellular phenotypes. A compound like this compound could be part of a larger library screened for a specific biological activity. For example, an HTS campaign could assess its ability to inhibit the proliferation of a panel of cancer cell lines.

HCS would offer a more in-depth analysis, capturing multiparametric data on cellular morphology, viability, and the expression of specific protein markers following treatment. This could reveal subtle cytotoxic effects or specific cellular changes induced by the compound.

Cellular Uptake, Distribution, and Efflux Studies in vitro

Understanding how a compound enters, distributes within, and is removed from cells is crucial for interpreting its biological activity. For this compound, studies using techniques like liquid chromatography-mass spectrometry (LC-MS) or radiolabeling could quantify its intracellular concentration over time.

These studies would help determine if the compound is actively transported into cells or if it is a substrate for efflux pumps like P-glycoprotein, which can confer multidrug resistance.

Isolated Organ and Tissue Perfusion Models

While no specific studies involving this compound in isolated organ models were identified, this ex vivo approach bridges the gap between in vitro cell cultures and in vivo studies. For instance, an isolated perfused liver model could be used to study the compound's hepatic metabolism and potential hepatotoxicity. Similarly, an isolated heart model could assess any direct cardiac effects.

3D Cell Culture Models (Spheroids, Organoids) and Microfluidic Systems

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo microenvironment of tissues compared to traditional 2D cultures. mdpi.commdpi.com These models are increasingly used in drug discovery to better predict a compound's efficacy and toxicity. nih.gov

For a compound like this compound, testing in cancer spheroids could provide insights into its ability to penetrate a tumor-like structure and exert its effects on cells in different metabolic states. mdpi.com Organoid models, which are more complex and can be derived from patient tissues, could offer a more personalized assessment of the compound's potential. mdpi.com

Primary Cell Culture Systems for Specific Biological Inquiries

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model than immortalized cell lines. Investigating the effects of this compound in primary cell cultures would be a critical step in its preclinical evaluation. For example, if the compound is intended for neurological applications, its effects could be studied in primary neurons or glial cells. If it is being evaluated for anti-inflammatory properties, its impact on primary immune cells like lymphocytes or macrophages would be of interest.

Chemical Biology Applications and Research Tool Development Utilizing 6 Aminosulfonyl Pyridine 2 Carboxylic Acid

Development of Chemical Probes for Target Validation and Imaging

Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. The development of probes based on the 6-(aminosulfonyl)-pyridine-2-carboxylic acid scaffold allows for target identification, validation, and visualization within cellular environments.

The synthesis of biotinylated and fluorescently tagged analogs of a parent molecule is a common strategy to create chemical probes. While direct synthesis examples for this compound are not extensively documented, the general principles of bioconjugation chemistry can be applied to its known functional groups.

Biotin (B1667282), a vitamin with exceptionally high affinity for avidin (B1170675) and streptavidin, can be attached to the this compound scaffold. This is typically achieved by forming a stable amide bond between the carboxylic acid of biotin and an amine-functionalized linker attached to the pyridine (B92270) core, or potentially through modification of the sulfonamide group. The carboxylic acid on the pyridine ring could also be a point of conjugation. The synthesis of a biotinylated derivative would likely involve the activation of a carboxylic acid group on either the biotin molecule or the pyridine compound, followed by reaction with an amino group on the other component.

Similarly, fluorescent tags can be introduced to create imaging probes. A variety of fluorophores with different spectral properties are commercially available with reactive groups suitable for conjugation. For instance, a fluorophore with an amine or hydroxyl group could be coupled to the carboxylic acid of this compound. The choice of fluorophore would depend on the specific application, such as the desired wavelength for imaging and compatibility with cellular environments. The synthesis of fluorescent ligands based on sulfonamide scaffolds has been demonstrated, suggesting the feasibility of creating fluorescent probes from this compound. nih.gov

Table 1: Potential Strategies for Probe Synthesis

Probe Type Linkage Chemistry Potential Attachment Point on Scaffold
Biotinylated Amide bond formation Carboxylic acid or a modified sulfonamide group

Biotinylated probes are invaluable for affinity purification, a technique used to isolate and identify the binding partners of a small molecule from a complex biological sample like a cell lysate. bio-rad.com A biotinylated analog of this compound could be immobilized on a streptavidin-coated solid support, such as beads. When a cell lysate is passed over these beads, proteins that specifically interact with the compound will bind and be retained. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. This approach can help in identifying the cellular targets of a bioactive compound. Immunoaffinity chromatography is a powerful tool for the selective purification of various molecules, and similar principles can be applied with biotinylated probes. oup.comnih.govnih.gov

Fluorescently tagged analogs, on the other hand, are instrumental for cellular imaging studies. By labeling cells with a fluorescent probe derived from this compound, the subcellular localization of the compound's targets can be visualized using fluorescence microscopy. This can provide insights into the biological processes in which the target is involved. The development of fluorescent probes from sulfonamide-containing naphthalimides highlights the potential for creating such tools for tumor imaging. mdpi.com Furthermore, fluorescent probes based on pyridine derivatives have been successfully used for bioimaging of lipid droplets. mdpi.com

Table 2: Applications of Chemical Probes

Probe Type Application Principle Outcome
Biotinylated Analog Affinity Purification High-affinity interaction between biotin and streptavidin-coated beads to capture binding partners. Identification of cellular targets.

Use as a Scaffold for Fragment-Based Drug Discovery (FBDD) in Academic Settings

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach involves screening libraries of low-molecular-weight fragments for weak binding to a biological target. The pyridine-2-carboxylic acid moiety is a recognized scaffold in medicinal chemistry. nih.govrsc.org The addition of a sulfonamide group at the 6-position provides an additional vector for interaction and chemical modification, making this compound an attractive fragment for FBDD campaigns.

In an academic research setting, a library of fragments including this compound could be screened against a protein of interest using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR). Once a fragment is identified as a "hit," its binding mode to the target is determined. This structural information then guides the optimization of the fragment into a more potent lead compound through synthetic chemistry, often by "growing" the fragment to occupy adjacent pockets on the protein surface or by "linking" it with other nearby binding fragments. The pyridine-sulfonamide hybrid scaffold has been explored for the development of potent inhibitors for targets like VEGFR-2. nih.gov

Contribution to Understanding Fundamental Biological Processes

The development of bioactive molecules based on the this compound scaffold can contribute significantly to the understanding of fundamental biological processes. By identifying compounds that selectively modulate the activity of a specific protein, researchers can probe the role of that protein in cellular pathways. For instance, a selective inhibitor of a particular enzyme, developed from this scaffold, can be used to study the consequences of blocking that enzyme's activity in cells or in whole organisms. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors, providing tools to study cell proliferation and cancer. nih.gov

The versatility of the pyridine scaffold is well-established in medicinal chemistry, with derivatives showing a wide range of biological activities. nih.gov The inclusion of the aminosulfonyl group can impart unique properties, potentially leading to the discovery of novel modulators of biological pathways that have been difficult to study with existing tools.

Integration into Chemical Genetics and Epigenetics Research

Chemical genetics is an approach that uses small molecules to perturb protein function, complementing traditional genetic methods. Small molecule probes derived from this compound can be used to rapidly and reversibly inhibit or activate specific proteins, allowing for the study of their function in a temporal manner that is often not possible with genetic knockouts.

In the field of epigenetics, there is growing interest in the development of small molecules that can modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). The pyridine scaffold is present in a number of compounds with demonstrated biological activity, and the sulfonamide group is a key feature in many enzyme inhibitors. Therefore, derivatives of this compound could potentially be developed as novel epigenetic modulators. While direct evidence for this specific compound is lacking, the broader class of sulfonamides has been investigated for its role in targeting epigenetic pathways.

Advanced Analytical Methodologies for Research Oriented Characterization of 6 Aminosulfonyl Pyridine 2 Carboxylic Acid

Chromatographic Separation Techniques for Purity, Stability, and Metabolite Profiling in vitro

Chromatographic techniques are fundamental in the analytical characterization of pharmaceutical compounds, providing high-resolution separation for the assessment of purity, stability, and the identification of metabolites. For a polar compound such as 6-(Aminosulfonyl)-pyridine-2-carboxylic acid, a range of sophisticated chromatographic methods are employed to ensure a comprehensive understanding of its chemical and metabolic behavior.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary tool for the analysis of this compound, offering significant advantages in terms of resolution, speed, and sensitivity over conventional HPLC. The use of sub-2 µm particle columns in UHPLC systems allows for more efficient separations, which is critical for resolving the parent compound from closely related impurities and potential degradation products.

For purity and stability studies, a reversed-phase UHPLC method is typically developed. The inherent polarity of this compound necessitates careful selection of the stationary and mobile phases to achieve adequate retention and symmetrical peak shapes. A C18 stationary phase with a polar end-capping is often a suitable choice. The mobile phase usually consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid and aminosulfonyl groups, thereby influencing retention.

In the context of in vitro metabolite profiling, UHPLC coupled with high-resolution mass spectrometry provides a powerful platform for the detection and tentative identification of metabolites. Following incubation with liver microsomes or other cellular systems, samples can be analyzed to detect metabolites formed through common metabolic pathways such as oxidation, reduction, hydrolysis, and conjugation.

Table 1: Illustrative UHPLC Method Parameters for Purity Analysis

ParameterCondition
Column Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 275 nm
Injection Volume 2 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile compound into a thermally stable and volatile derivative. usherbrooke.ca

A common derivatization strategy for carboxylic acids is the formation of esters, such as methyl or trimethylsilyl (B98337) (TMS) esters. oup.com For a compound containing both a carboxylic acid and an aminosulfonyl group, a two-step derivatization might be required to ensure complete derivatization of all active hydrogens. For instance, the carboxylic acid can be esterified, followed by silylation of the aminosulfonyl group.

The derivatized sample is then introduced into the GC-MS system, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that can be used for identification and quantification. This technique is particularly useful for identifying and quantifying volatile impurities or degradation products that may not be amenable to LC-based methods.

Table 2: Example Derivatization Agents for GC-MS Analysis of Carboxylic Acids

Derivatizing AgentTarget Functional Group
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Carboxylic acids, amides, amines
Trimethylchlorosilane (TMCS) Co-reagent with BSTFA to enhance derivatization
Diazomethane Carboxylic acids (forms methyl esters)
Methanol/HCl Carboxylic acids (forms methyl esters)

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to liquid chromatography, providing exceptionally high-resolution separations based on the differential migration of analytes in an electric field. For charged species like this compound, CE can be a powerful tool for purity assessment and the separation of closely related isomers. nih.gov

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is achieved based on the charge-to-size ratio of the analytes. The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). nih.gov For an amphiprotic molecule like this compound, careful pH selection can optimize the separation from its impurities.

The addition of modifiers to the BGE, such as organic solvents or cyclodextrins, can further enhance selectivity and resolution. For instance, the use of cyclodextrins can enable the separation of chiral isomers if the compound is chiral. The high efficiency of CE makes it particularly suitable for resolving complex mixtures and providing orthogonal data to UHPLC for purity confirmation. nih.govmdpi.com

Quantitative Mass Spectrometry (LC-MS/MS) for Precise Concentration Determination in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. nih.govspringernature.comresearchgate.net For determining the precise concentration of this compound in research samples, such as cell lysates or in vitro assay buffers, a robust and validated LC-MS/MS method is essential. bioanalysis-zone.com

The method typically involves a liquid chromatography step for the separation of the analyte from matrix components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the sample.

An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for variations in sample preparation and instrument response. A calibration curve is constructed by analyzing a series of standards with known concentrations, and the concentration of the analyte in the research samples is determined by interpolating from this curve.

Table 3: Representative LC-MS/MS Parameters for Quantification

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ of this compound
Product Ion (Q3) Specific fragment ion generated from the precursor
Collision Energy Optimized to maximize the product ion signal
Internal Standard Stable isotope-labeled this compound

Spectroscopic Assay Development for High-Throughput Screening Validation

High-throughput screening (HTS) is a crucial process in drug discovery for identifying "hit" compounds from large chemical libraries. bmglabtech.comwikipedia.org Spectroscopic assays are often employed in HTS due to their compatibility with automation and miniaturization. bellbrooklabs.com For the validation of hits that may interact with a biological target involving this compound or for screening libraries for compounds with similar properties, the development of a robust spectroscopic assay is necessary.

Common spectroscopic techniques used in HTS include absorbance, fluorescence, and luminescence-based assays. mdpi.com The choice of assay depends on the specific biological question being addressed. For example, if this compound is an inhibitor of an enzyme, an assay could be developed to measure the decrease in the formation of a colored or fluorescent product.

Infrared (IR) spectroscopy can also be a valuable tool in understanding the interactions of pyridine (B92270) carboxylic acids with surfaces or biological molecules. researchgate.net While not typically a primary HTS method, Fourier Transform Infrared (FTIR) spectroscopy can provide detailed structural information and can be used in lower-throughput validation studies.

The development of a spectroscopic assay for HTS validation requires careful optimization of parameters such as buffer composition, reagent concentrations, and incubation times to ensure a robust and reproducible assay with a sufficient signal-to-noise ratio.

Future Research Directions and Emerging Paradigms for 6 Aminosulfonyl Pyridine 2 Carboxylic Acid

Exploration of Underexplored Biological Pathways and Novel Target Classes

Future research on 6-(Aminosulfonyl)-pyridine-2-carboxylic acid should prioritize the exploration of its effects on less characterized biological pathways. While pyridine (B92270) and sulfonamide moieties are present in many known inhibitors of enzymes like kinases and proteases, there is a vast landscape of other potential protein targets that remain unexplored. nih.govresearchgate.net High-throughput screening of this compound against diverse panels of enzymes, receptors, and ion channels could reveal unexpected activities. nih.govnih.govresearchgate.net

Investigating the compound's influence on signaling cascades beyond the usual suspects is crucial. For instance, its role in modulating pathways involved in metabolic regulation, immunomodulation, or neuroinflammation warrants investigation. Techniques such as chemoproteomics could be employed to identify novel protein binding partners, thereby uncovering previously unknown mechanisms of action. nih.govnih.govresearchgate.net Furthermore, exploring its potential as a modulator of protein-protein interactions, a challenging but increasingly important target class, could open up new research avenues.

A key area of interest is the potential for this scaffold to inhibit novel enzyme classes. Pyridine carboxylic acid derivatives have shown inhibitory activity against a range of enzymes, and the addition of the aminosulfonyl group could confer unique binding properties. nih.gov Systematic screening against panels of hydrolases, transferases, and ligases could yield novel and specific inhibitors.

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Analogs

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of analogs of this compound. nih.govmdpi.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not readily apparent to human researchers. ijirt.orgyoutube.com

Generative AI models can be employed to design novel analogs with improved properties. nih.gov By training these models on existing libraries of pyridine and sulfonamide-containing compounds and their associated biological data, it is possible to generate new molecular structures that are predicted to have enhanced potency, selectivity, or favorable physicochemical properties. researchgate.net This de novo design approach can significantly accelerate the identification of promising lead compounds. nih.gov

Furthermore, ML algorithms can be used to build predictive models for various properties of the analogs. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new compounds based on their chemical structure, while other models can predict properties like solubility, permeability, and metabolic stability. researchgate.net These predictive capabilities allow researchers to prioritize the synthesis of the most promising analogs, thereby saving time and resources. acs.org

The integration of AI and ML with other computational methods, such as molecular docking and molecular dynamics simulations, can provide a more comprehensive understanding of the interactions between the analogs and their biological targets. This synergistic approach can guide the rational design of more effective and selective compounds.

Table 1: Applications of AI/ML in Analog Discovery and Optimization

Application Description Potential Impact
Generative Models Design of novel molecular structures with desired properties. Acceleration of lead discovery.
Predictive Modeling (QSAR) Prediction of biological activity based on chemical structure. Prioritization of synthetic efforts.
ADME/Tox Prediction Prediction of absorption, distribution, metabolism, excretion, and toxicity. Early identification of compounds with unfavorable properties.
Virtual Screening High-throughput computational screening of virtual compound libraries. Efficient exploration of chemical space.

Integration with Systems Biology and Network Pharmacology Approaches

To gain a more holistic understanding of the biological effects of this compound and its analogs, future research should integrate systems biology and network pharmacology approaches. These disciplines move beyond the traditional "one-target, one-drug" paradigm to consider the complex interplay of multiple targets and pathways within a biological system. nih.govdrugtargetreview.commdpi.com

Systems biology utilizes high-throughput experimental data, such as genomics, proteomics, and metabolomics, to construct comprehensive models of biological networks. embl.denih.gov By treating cells or organisms with this compound and analyzing the resulting changes in these "omics" data, researchers can identify the pathways and networks that are perturbed by the compound. This approach can reveal not only the primary target but also off-target effects and downstream consequences of target engagement. drugtargetreview.com

Network pharmacology, a related field, focuses on constructing and analyzing drug-target-disease networks. nih.gov By mapping the known and predicted targets of this compound and its analogs onto biological networks, it is possible to visualize their potential effects on the entire system. This can help to predict potential therapeutic applications, identify potential side effects, and understand the mechanisms of action in a broader biological context.

The integration of these approaches can lead to a more rational and efficient research process. For example, by identifying the key nodes in a disease network that are modulated by the compound, it may be possible to design more effective combination therapies or to repurpose the compound for new indications.

Development of Targeted Delivery Systems for in vitro or Model System Research

To enhance the utility of this compound in laboratory settings, the development of targeted delivery systems is a promising avenue of research. Such systems can improve the compound's solubility, stability, and cellular uptake in in vitro and cell-based assays, leading to more reliable and reproducible experimental results. nih.govresearchgate.netmdpi.com

Nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, can be used to encapsulate the compound, thereby protecting it from degradation and facilitating its transport across cell membranes. nih.govnih.govnih.gov The surface of these nanocarriers can be modified with targeting ligands, such as antibodies or peptides, that specifically bind to receptors on the surface of target cells. mdpi.com This active targeting approach can increase the local concentration of the compound at the desired site of action, improving its efficacy and reducing potential off-target effects in complex co-culture or tissue models. researchgate.net

The use of biogenic nanocarriers, derived from natural materials, offers advantages such as excellent biocompatibility and biodegradability. nih.gov These systems can be engineered to provide controlled release of the encapsulated compound, allowing for sustained exposure over time in long-term cell culture experiments. researchgate.net

The development of these advanced delivery systems will not only improve the quality of preclinical research but also provide valuable insights into the formulation strategies that may be required for future applications.

Table 2: Examples of Targeted Delivery Systems

Delivery System Description Potential Advantages for Research
Liposomes Vesicles composed of a lipid bilayer. Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers. Controlled release, surface can be functionalized for targeting.
Micelles Self-assembling core-shell structures formed by amphiphilic molecules. Can solubilize poorly water-soluble compounds.
Biogenic Nanocarriers Delivery systems composed of natural biological materials. Excellent biocompatibility and biodegradability.

Addressing Challenges in Selectivity and Off-Target Interactions in Research Settings

A critical aspect of future research on this compound and its analogs is to thoroughly characterize and address the challenges of selectivity and off-target interactions. While the pyridine and sulfonamide moieties are found in many selective inhibitors, they are also present in compounds that interact with multiple targets. researchgate.netnih.govmdpi.com

A systematic approach to assessing selectivity is essential. This should involve screening the compounds against large panels of related and unrelated targets, such as a broad range of kinases or proteases. This will provide a comprehensive selectivity profile and help to identify any potential off-target activities.

The direct, regioselective functionalization of the pyridine ring is a known challenge in synthetic chemistry. nih.govchemistryviews.org The development of novel synthetic methodologies that allow for precise modification of the pyridine scaffold will be crucial for improving selectivity. nih.gov By systematically exploring the structure-activity relationships, it may be possible to identify modifications that enhance binding to the desired target while reducing interactions with off-targets. nih.gov

Computational methods can also play a key role in addressing selectivity. By comparing the binding modes of the compounds at the on-target and off-target proteins, it may be possible to identify key structural features that determine selectivity. This information can then be used to guide the design of more selective analogs.

A thorough understanding of the off-target interactions is not only important for interpreting experimental results but also for identifying potential liabilities early in the research process. This proactive approach will ultimately lead to the development of more reliable and valuable research tools.

Q & A

Q. How is this scaffold utilized in fragment-based drug discovery (FBDD)?

  • Library Design : Derivatives are screened via SPR for low-affinity binding (Kd_d ≈ 100–500 μM).
  • Fragment Growth : Structure-activity relationship (SAR) guided by X-ray co-crystallography with target proteins (e.g., kinases). Methoxy or chloro substituents improve potency 10-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.